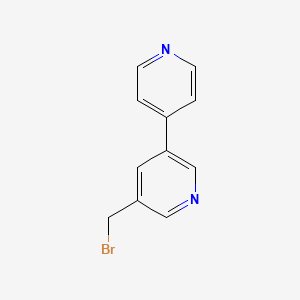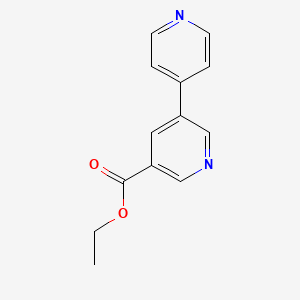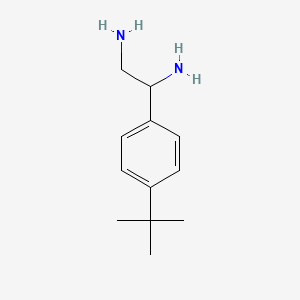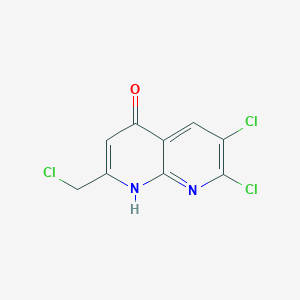![molecular formula C7H6ClN3O B13033728 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B13033728.png)
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is a heterocyclic compound with a unique structure that combines a pyrrole ring and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Reaction with Sodium tert-Butoxide: Under an inert atmosphere, sodium tert-butoxide is added to tetrahydrofuran and stirred for 0.5 to 3 hours.
Addition of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The compound is dissolved in tetrahydrofuran and added dropwise to the reaction mixture at -10°C to 5°C. The mixture is then stirred at room temperature for 5 to 8 hours.
Addition of Pivaloyl Chloride: Pivaloyl chloride is added to the reaction mixture at -10°C to 5°C, followed by stirring at room temperature for 10 to 12 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Electrophilic Substitution: Reagents such as halogens or nitrating agents.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[3,4-D]pyrimidines.
Electrophilic Substitution: Halogenated or nitrated derivatives.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Research: The compound is studied for its potential cytotoxic activities against various cancer cell lines.
Pharmaceutical Development: It serves as a building block for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways.
Pathways Involved: The inhibition of kinases affects pathways such as the JAK-STAT signaling pathway, which is crucial for cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A structurally similar compound with applications in medicinal chemistry.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate: Another related compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases makes it a valuable compound in the development of targeted cancer therapies .
Eigenschaften
Molekularformel |
C7H6ClN3O |
|---|---|
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
4-chloro-2-methyl-5,6-dihydropyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H6ClN3O/c1-3-10-5-4(6(8)11-3)2-9-7(5)12/h2H2,1H3,(H,9,12) |
InChI-Schlüssel |
WKAYPPQTIVZVOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(CNC2=O)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13033646.png)
![Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B13033652.png)


![Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hcl](/img/structure/B13033672.png)
![(R)-7-(2-Amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13033673.png)

![7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13033681.png)
![2-[N-[2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]anilino]ethyl]anilino]ethyl 4-methylbenzenesulfonate](/img/structure/B13033684.png)

![1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033703.png)


![tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate](/img/structure/B13033721.png)
